1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole
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Overview
Description
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a combination of a tert-butylphenyl group, a phenyl group, and a triazole ring attached to an azetidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Azetidinone Formation: The azetidinone core is often synthesized through a cyclization reaction involving a β-lactam precursor.
Coupling Reactions: The final step involves coupling the triazole and azetidinone intermediates with the tert-butylphenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making this compound a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The azetidinone core can inhibit certain enzymes by mimicking the transition state of their substrates .
Comparison with Similar Compounds
Similar Compounds
1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole: Unique due to the combination of tert-butylphenyl, phenyl, and triazole groups.
(4-(tert-butyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.
(4-(tert-butyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanone: Similar structure but with a propanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-22(2,3)18-11-9-17(10-12-18)21(27)25-13-19(14-25)26-15-20(23-24-26)16-7-5-4-6-8-16/h4-12,15,19H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOAXUQWDFQYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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